(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3S)-3-(1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2/t5-/m1/s1 |
InChI Key |
UPVZMHVVZBKTBX-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=NOC=N2 |
Canonical SMILES |
C1COCC(N1)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine exhibits significant antitumor properties. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to this compound were tested against various cancer cell lines including hepatoma (HepG2), gastric (SGC-7901), and breast (MCF-7) cancer cells. Results indicated that these compounds displayed broad-spectrum antitumor activity with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Oxadiazole derivatives have been reported to be effective against a range of bacterial and fungal infections. For example, studies indicate that this compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria due to its structural characteristics that enhance interaction with microbial targets .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research into related oxadiazole compounds indicates their ability to modulate inflammatory pathways, suggesting potential therapeutic uses in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Screening
In a recent study focused on the anticancer activity of oxadiazole derivatives, compounds structurally related to this compound were evaluated against human cancer cell lines. The results highlighted significant cytotoxic effects with IC50 values ranging from 0.19 to 0.78 µM against various cancer types .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Compound A | MCF-7 | 0.48 µM |
| Compound B | HCT-116 | 0.78 µM |
| Compound C | HepG2 | 0.19 µM |
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The findings indicated that compounds similar to this compound showed MIC values comparable to established antibiotics .
| Pathogen | MIC Value (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 200 | Equivalent to standard treatment |
| Escherichia coli | 150 | Superior to some current therapies |
Mechanism of Action
The mechanism of action of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the oxadiazole ring, stereochemistry, and counterion presence (e.g., hydrochloride salts). Below is a comparative analysis of physicochemical properties and structural features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine | Not provided | C₆H₉N₃O₂ | ~155.16 (free base) | N/A | Chiral S-configuration, no substituents |
| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | 1443979-69-8 | C₇H₁₂ClN₃O₂ | 205.64 | 98% | Methyl substitution at oxadiazole C5, HCl salt |
| 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | 1779123-52-2 | C₁₀H₁₆ClN₃O₂ | 245.7 | ≥95% | Cyclobutyl substitution at oxadiazole C5, HCl salt |
| 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | 1797716-80-3 | C₁₂H₁₄ClN₃O₂ | ~283.7 | 95% | Phenyl substitution at oxadiazole C5, HCl salt |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | 1461707-05-0 | C₇H₁₂ClN₃O₂ | 205.64 | N/A | Methyl substitution, positional isomer (3- vs. 2-linkage) |
Key Observations :
- Methyl groups offer a balance between lipophilicity and solubility .
- Counterion Influence : Hydrochloride salts improve crystallinity and stability but may alter solubility profiles .
- Positional Isomerism : The linkage position (2- vs. 3-morpholine attachment) affects electronic distribution and steric interactions, which could impact binding to biological targets .
Comparison with Oxazole and Triazole Analogs
Compounds like 4-[3-(5-Oxazolyl)phenyl]morpholine (CAS 2197063-23-1) and 4-((5-(decylthio)-4-methyl-4-H-1,2,4-triazol-3-yl)methyl)morpholine highlight the impact of heterocycle choice:
- Oxazole vs. Oxadiazole : Oxazole lacks one nitrogen atom, reducing hydrogen-bonding capacity but improving metabolic stability .
- Triazole Derivatives : Triazoles (e.g., ) exhibit stronger metal-coordination properties, making them suitable for catalytic applications or zinc-dependent enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine, and what key analytical techniques confirm its structural identity?
- Synthesis : The compound can be synthesized via cyclization reactions involving morpholine derivatives and 1,2,4-oxadiazole precursors. For example, analogous morpholine-containing triazoles are synthesized by reacting thiols with alkylating agents in propanol under basic conditions (e.g., sodium hydroxide) . Microwave-assisted synthesis has also been employed for similar heterocycles to improve reaction efficiency .
- Characterization : Spectrophotometric methods (UV-Vis) are critical for quantification in complex matrices . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming stereochemistry and structural integrity, as demonstrated in studies of morpholine-based reference standards .
Q. How is stereochemical integrity maintained during the synthesis of this compound, and what chiral resolution methods are recommended?
- Stereocontrol : Use of enantiomerically pure starting materials or chiral auxiliaries during cyclization steps ensures retention of the (S)-configuration. For example, rhodium- or palladium-catalyzed reactions have been shown to preserve stereochemistry in analogous heterocycles via ligand-controlled pathways .
- Resolution : Chiral chromatography or enzymatic resolution methods are recommended. Patent literature highlights reproducible, scalable processes for stereochemically pure morpholinone derivatives, which can be adapted .
Advanced Research Questions
Q. What strategies are effective in addressing low yields during the cyclization steps of 1,2,4-oxadiazole ring formation in morpholine derivatives?
- Catalyst Optimization : Transition metals like silver or palladium improve cyclization efficiency. Silver catalysts activate silacyclopropanes in silylene transfer reactions, while palladium facilitates C–Si bond cleavage and intramolecular coupling .
- Microwave Assistance : Microwave irradiation reduces reaction time and improves yields by enhancing kinetic control, as seen in the synthesis of triazole-morpholine hybrids .
Q. How can computational chemistry tools be applied to predict the reactivity and regioselectivity in the synthesis of this compound?
- Mechanistic Modeling : Density functional theory (DFT) calculations can map transition states for cyclization steps, predicting regioselectivity in oxadiazole ring formation. Studies on palladium-catalyzed C–Si bond activation provide precedents for such approaches .
- Docking Studies : Molecular docking can simulate interactions between intermediates and catalytic metal centers, guiding ligand design for improved stereoselectivity .
Q. What methodologies resolve contradictions in catalytic efficiency reports for transition metal-catalyzed syntheses of this compound analogs?
- Systematic Screening : Compare catalysts (e.g., Zn, Cu, Ag, Rh) under standardized conditions. Zinc coordinates aldehydes for CO insertion, while copper follows transmetallation pathways, explaining divergent efficiencies .
- Steric Analysis : Steric hindrance from substituents (e.g., bulky nitriles) can halt reactions prematurely, requiring tailored reagents. This was observed in zirconium-mediated heterocycle syntheses .
Data Contradiction Analysis
- Case Study : Conflicting reports on silver vs. palladium catalysts for silacycle formation can be resolved by evaluating reaction conditions (e.g., solvent polarity, temperature). Silver excels in silylene transfer under mild conditions, while palladium requires higher temperatures for C–Si bond activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
